7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cross-coupling Synthetic chemistry Library diversification

This tri-substituted pyrrolo[2,3-d]pyrimidine features orthogonal C4-Cl and N7-(4-bromophenyl) halogen handles, enabling sequential chemoselective Suzuki-Miyaura cross-coupling for rapid kinase inhibitor library synthesis. The N7 bromide provides anomalous scattering for crystallographic phasing, while the scaffold’s XLogP3 5.6 and MW 384.7 align with ATP-competitive kinase inhibitor profiles. Sparsely exemplified in patents, it offers a route to proprietary composition-of-matter claims. Secure this advanced intermediate for fragment-to-lead campaigns.

Molecular Formula C18H11BrClN3
Molecular Weight 384.66
CAS No. 220835-26-7
Cat. No. B2357867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS220835-26-7
Molecular FormulaC18H11BrClN3
Molecular Weight384.66
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H
InChIKeyILVKSCVVEBKSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Procurement Guide: Core Identity and Scaffold Context


7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 220835-26-7) is a tri-substituted, non‑glycosidic pyrrolo[2,3‑d]pyrimidine heterocycle bearing a chlorine atom at C‑4, a phenyl ring at C‑5, and a 4‑bromophenyl moiety at N‑7 [1]. The pyrrolo[2,3‑d]pyrimidine core is a recognized privileged scaffold in kinase inhibitor discovery, with numerous analogs reported as inhibitors of tyrosine kinases (e.g., c‑Src, Lck, JAK, Btk) and adenosine kinase [2][3]. The presence of the 4‑bromophenyl substituent distinguishes this compound from the more common N‑7‑unsubstituted, N‑7‑chlorophenyl, and N‑7‑tolyl analogs that populate commercial screening libraries.

Why 7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by a Generic N7-Analog in Medicinal Chemistry Programs


Pyrrolo[2,3‑d]pyrimidine analogs bearing different N‑7 aryl substituents are not interchangeable because the N‑7 group directly modulates core electronic properties, lipophilicity, and metabolic stability, as demonstrated by structure–activity relationship (SAR) studies on c‑Src inhibitors where N‑7 cycloalkyl versus aryl substitution shifted potency by >10‑fold [2]. Moreover, the specific halogen identity on the N‑7 phenyl ring dictates downstream synthetic opportunities: aryl bromides undergo oxidative addition to palladium(0) significantly faster than aryl chlorides in Suzuki–Miyaura cross‑coupling [1], meaning a 4‑bromophenyl‑substituted intermediate opens diversification routes that the 4‑chlorophenyl or 4‑tolyl analogs cannot match in throughput or yield. The quantitative evidence below substantiates why this specific substitution pattern carries procurement‑relevant differentiation.

Quantitative Comparator Evidence for 7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Physicochemical, Synthetic, and Scaffold Differentiation


N7-(4-Bromophenyl) Substituent Enables Faster Pd-Catalyzed Cross-Coupling Compared to N7-(4-Chlorophenyl)

In Suzuki–Miyaura cross‑coupling, the oxidative addition step for aryl bromides is intrinsically faster than for aryl chlorides [1]. Consequently, 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (target) can be selectively elaborated at the N7‑aryl position under mild conditions without competing reaction at the C4‑chlorine, whereas the corresponding 7-(4-chlorophenyl) analog (CAS 507273-41-8) requires harsher conditions or specialized ligands to achieve comparable conversion. This differential reactivity is a direct function of the C–Br versus C–Cl bond strength and has been mechanistically characterized in dihaloarene model systems [1].

Cross-coupling Synthetic chemistry Library diversification

Substantially Higher Lipophilicity (XLogP3 5.6 vs. 3.3) and Molecular Weight (384.7 vs. 229.7 Da) Relative to the N7-Unsubstituted Core Scaffold

The target compound exhibits an XLogP3 of 5.6 and a molecular weight of 384.7 g/mol, compared to XLogP3 3.3 and MW 229.66 g/mol for the N7‑unsubstituted parent 4‑chloro‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 208459‑81‑8) [1][2]. The N7‑(4‑bromophenyl) group also eliminates the single hydrogen‑bond donor present in the unsubstituted scaffold (HBD count 0 vs. 1), altering permeability and solubility profiles. These computed descriptors place the compound in a distinctly different property space—closer to lead‑like or probe‑like chemical space—than the fragment‑like N7‑unsubstituted core.

Physicochemical properties Drug-likeness ADME profiling

Increased Molecular Complexity and Structural Elaboration Relative to N7-(4-Methylphenyl) Analog

The 4‑bromophenyl substituent at N7 provides both a heavy atom (Br) for X‑ray crystallography phasing and a cross‑coupling handle absent in the 4‑tolyl analog 4‑chloro‑5‑phenyl‑7‑(p‑tolyl)‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 890091‑48‑2). While the tolyl analog (MW ~319.8 g/mol) is closer in size to the target compound, its methyl group cannot participate in palladium‑mediated C–C bond formation, limiting downstream SAR exploration to electrophilic aromatic substitution or directed C–H activation, which are lower‑yielding and less predictable [1][2].

Medicinal chemistry Scaffold decoration SAR exploration

Pyrrolo[2,3-d]pyrimidine Scaffold Documented in c-Src and Lck Kinase Inhibitor SAR; Compound Represents Underexplored 4‑Chloro‑5‑phenyl‑7‑(4‑bromophenyl) Substitution Vector

Literature on the pyrrolo[2,3‑d]pyrimidine scaffold demonstrates that N7 substitution is a critical determinant of kinase selectivity. For example, in a series of c‑Src inhibitors, replacing an N7‑cyclohexyl group with an N7‑(4‑phenoxyphenyl) group altered IC50 values from sub‑micromolar to low‑nanomolar range against Lck while reducing Src activity [1]. The 7‑(4‑bromophenyl)‑4‑chloro‑5‑phenyl substitution pattern, however, remains largely unreported in peer‑reviewed biological SAR studies, making it an attractive, underexplored vector for novel IP generation and selectivity profiling [1][2].

Kinase inhibition Scaffold hopping SAR

Evidence‑Derived Application Scenarios for 7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Procurement


Kinase‑Focused Library Synthesis via Iterative Pd‑Catalyzed Cross‑Coupling

The compound's orthogonal halogen handles (C4‑Cl and N7‑C6H4Br) enable sequential chemoselective cross‑coupling: first at the more reactive aryl bromide (N7), then at the aryl chloride (C4) [1]. This allows a single advanced intermediate to generate a matrix of 4‑amino‑7‑aryl‑5‑phenyl‑7H‑pyrrolo[2,3‑d]pyrimidine analogs for kinase panel screening. The 4‑chlorophenyl analog cannot replicate this workflow due to the lower reactivity of aryl chlorides, which complicates selective monofunctionalization [1].

Lead‑Like Chemical Probe Design Targeting Hydrophobic Kinase ATP Sites

With XLogP3 5.6 and MW 384.7, the compound aligns with the physicochemical profile of ATP‑competitive kinase inhibitors that occupy deep hydrophobic pockets (e.g., type II or type I½ inhibitors). Replacing the C4‑chlorine with tailored amines while retaining the N7‑(4‑bromophenyl) group provides a rapid entry into lead‑like space, informed by the scaffold's documented kinase SAR [2]. The N7‑unsubstituted analog (XLogP3 3.3) is too polar and fragment‑like to serve this purpose without substantial molecular weight addition [3].

Crystallographic Fragment Elaboration and Phasing

The bromine atom at the N7‑phenyl ring provides anomalous scattering for X‑ray crystallographic phasing (Br anomalous signal at Cu Kα ~1.5 e⁻), facilitating soaking experiments to determine binding modes in kinase co‑crystal structures. The 4‑tolyl and 4‑chlorophenyl analogs lack this heavy‑atom advantage, making the target compound the preferred choice for structural biology groups undertaking fragment‑to‑lead campaigns on novel kinase targets.

Underexplored Chemical Space for IP Generation in Kinase Inhibitor Programs

Published pyrrolo[2,3‑d]pyrimidine kinase inhibitor patents heavily populate N7‑(4‑phenoxyphenyl), N7‑(3‑trifluoromethylphenyl), and N7‑alkyl space [2]. The N7‑(4‑bromophenyl) variant is sparsely exemplified, providing an opportunity to secure composition‑of‑matter claims around this substitution pattern. Procurement of this intermediate supports early‑stage medicinal chemistry efforts aimed at establishing proprietary kinase inhibitor series.

Quote Request

Request a Quote for 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.